molecular formula C22H15Cl3N4O3 B10918667 N-{4-[(6-chloropyridazin-3-yl)amino]phenyl}-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide

N-{4-[(6-chloropyridazin-3-yl)amino]phenyl}-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide

Cat. No.: B10918667
M. Wt: 489.7 g/mol
InChI Key: IZGGAXYCDQLTIL-UHFFFAOYSA-N
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Description

N~2~-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}-5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURAMIDE is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}-5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURAMIDE typically involves multiple steps, starting with the preparation of the pyridazine core. The pyridazine ring can be synthesized through the cyclization of hydrazine derivatives with appropriate diketones or esters .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N~2~-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}-5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N~2~-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}-5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}-5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}-5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURAMIDE is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of the chloropyridazinyl and dichlorophenoxy groups enhances its biological activity and specificity compared to simpler pyridazine derivatives .

Properties

Molecular Formula

C22H15Cl3N4O3

Molecular Weight

489.7 g/mol

IUPAC Name

N-[4-[(6-chloropyridazin-3-yl)amino]phenyl]-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C22H15Cl3N4O3/c23-13-1-7-18(17(24)11-13)31-12-16-6-8-19(32-16)22(30)27-15-4-2-14(3-5-15)26-21-10-9-20(25)28-29-21/h1-11H,12H2,(H,26,29)(H,27,30)

InChI Key

IZGGAXYCDQLTIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NN=C(C=C2)Cl)NC(=O)C3=CC=C(O3)COC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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